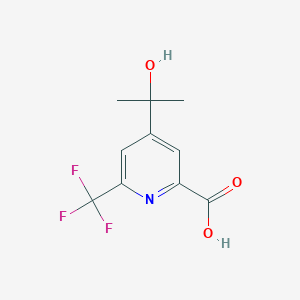
5-(Methylthio)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)picolinaldehyde: is an organic compound with the molecular formula C7H7NOS and a molecular weight of 153.2 g/mol It is a derivative of picolinaldehyde, where a methylthio group is attached to the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of picolinaldehyde with methylthiol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods: Industrial production of 5-(Methylthio)picolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Methylthio)picolinaldehyde can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Methylthio)picolinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, it can be used to study enzyme interactions and as a probe for biochemical pathways involving sulfur-containing compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of 5-(Methylthio)picolinaldehyde involves its interaction with molecular targets through its aldehyde and methylthio functional groups. These interactions can include covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
Picolinaldehyde: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-(Methylthio)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
5-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 |
InChI-Schlüssel |
ADUCDHMDEIVHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CN=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)

![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)


